

Physical and chemical properties of citronellal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Octenal
Cat. No.: B12685837

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Citronellal

Introduction

Citronellal is a naturally occurring acyclic monoterpenoid aldehyde and a primary constituent of citronella oil, which is extracted from various species of *Cymbopogon* (lemongrass).^{[1][2][3]} It is renowned for its characteristic strong, fresh, lemon-like floral aroma.^{[1][4]} Citronellal exists as two enantiomers: (R)-(+)-citronellal and (S)-(-)-citronellal, which are mirror images of each other.^[5] This compound serves as a crucial raw material and intermediate in the fragrance, flavor, and pharmaceutical industries.^{[6][7][8]} It is widely used in perfumes and soaps and is a key precursor for the synthesis of other valuable compounds such as citronellol, hydroxycitronellal, and menthol.^{[8][9]} This guide provides a comprehensive overview of the core physical and chemical properties of citronellal, detailed experimental methodologies for their determination, and key reaction pathways relevant to researchers and drug development professionals.

Physical Properties

Citronellal is typically a colorless to pale yellow liquid at room temperature.^{[4][10][11]} It is characterized by a low melting point and a high boiling point. While it is soluble in organic solvents like ethanol and most fixed oils, its solubility in water is slight.^{[1][4][12]}

Table 1: Quantitative Physical Properties of Citronellal

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O	[1][13][14]
Molecular Weight	154.25 g/mol	[1][13][14][15]
Boiling Point	201 to 207.5 °C at 760 mmHg	[1][9][13][16]
106 to 108 °C at 15 mmHg	[17]	
Melting Point	-2 °C to < -20 °C	[4][18]
Density / Specific Gravity	0.845 - 0.861 g/mL at 20 °C	[1][15]
0.857 g/mL at 25 °C	[16]	
Refractive Index (n D ²⁰)	1.4460 - 1.4560	[1][11][15][19]
Optical Rotation [α]D	Varies by enantiomer and conditions.	
(+)-Citronellal	+11.50° to +13.09°	[1][2][16]
(-)-Citronellal	-15° (neat, 20°C)	[19]
Solubility	Slightly soluble in water; soluble in ethanol, ether, and most fixed oils.	[1][4][12][16]
Vapor Pressure	0.120 mmHg at 20 °C; 0.280 mmHg at 25 °C	[9][11][17]
Flash Point (Closed Cup)	74 to 77 °C (165 to 171 °F)	[1][9][15][19]
logP (Octanol/Water)	3.297 (estimated) - 3.62	[11][17]

Chemical Properties and Reactivity

Citronellal is a reactive aldehyde containing a carbon-carbon double bond, making it a versatile precursor for various chemical transformations.

- Stability: It is stable under recommended storage conditions, typically in a cool, well-ventilated area away from ignition sources.[1] However, terpenes like citronellal can be

unstable at high temperatures or when exposed to light and oxygen, which can lead to decomposition or oxidation.[20]

- Oxidation: The aldehyde group in citronellal can be readily oxidized to a carboxylic acid, forming citronellic acid.[17] This conversion can be achieved using air or oxygen as the oxidant in the presence of a suitable catalyst system.[6][21]
- Reduction (Hydrogenation): Citronellal can be reduced to its corresponding alcohol, citronellol.[22] This is a common industrial process. Conversely, citronellal can be synthesized by the selective catalytic hydrogenation of the conjugated double bond in citral.[23]
- Intramolecular Ene Reaction (Cyclization): A significant reaction of citronellal is its acid-catalyzed intramolecular cyclization to form isopulegol. This reaction is a critical step in the industrial synthesis of menthol, as isopulegol can be subsequently hydrogenated to produce the final menthol isomers.[8]

Methodologies and Experimental Protocols

The determination of citronellal's properties and its isolation rely on standard analytical and chemical engineering techniques.

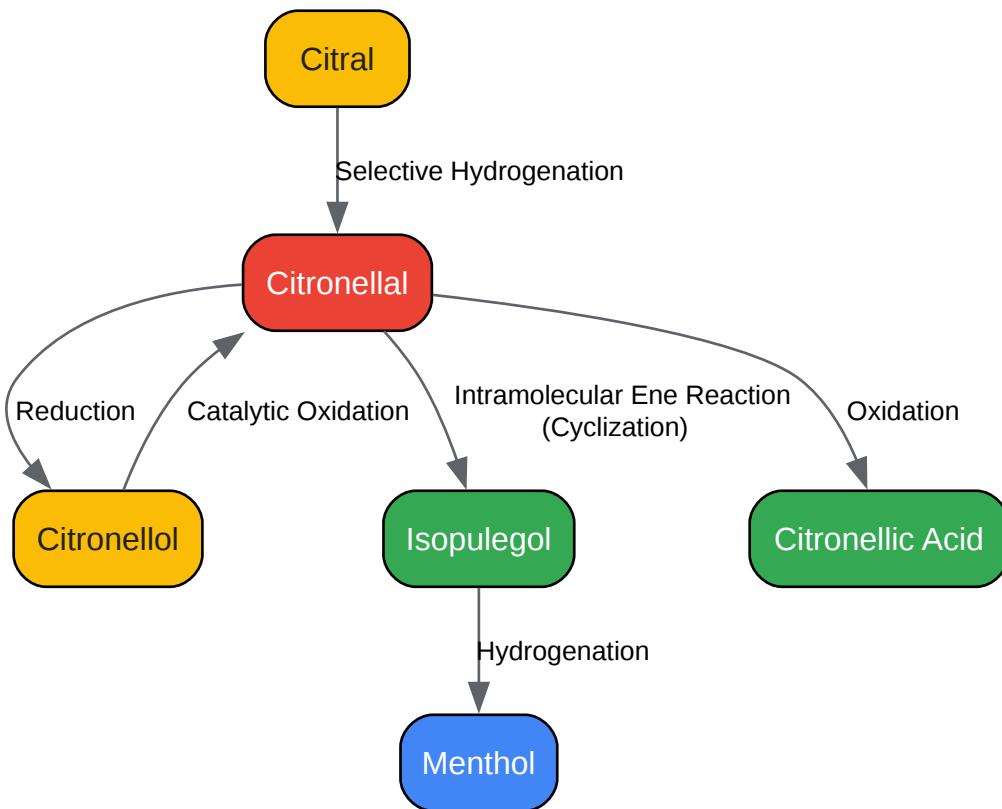
Isolation and Purification Protocol: Vacuum Fractionation

Citronellal is commercially isolated from essential oils, such as citronella oil, using vacuum fractionation.[20][24] This method is preferred because the high boiling points of terpenes can lead to thermal degradation at atmospheric pressure.[20]

- Setup: A vacuum distillation apparatus is assembled, including a heating mantle, a distillation flask containing the raw citronella oil, a fractionating column, a condenser, a collection flask, and a vacuum pump.
- Pressure Reduction: The system pressure is reduced to a specific level, typically between 10-30 mmHg.[20]

- Heating: The oil is gradually heated. Components begin to vaporize at temperatures lower than their atmospheric boiling points.
- Fraction Collection: As the vapor rises through the fractionating column, components are separated based on their boiling points. Fractions are collected at specific head temperatures. For citronellal at ~10-30 mmHg, the estimated collection temperature is between 85-108 °C.[20]
- Analysis: Each collected fraction is analyzed to determine its composition and purity.

Analytical Protocols


- Composition and Purity (GC-MS/GC): Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the standard method for identifying the components within an essential oil or a purified fraction.[20][25] Purity is determined by Gas Chromatography with a Flame Ionization Detector (GC-FID), where the peak area of citronellal is compared to the total area of all peaks.[15]
- Density Measurement: Density is determined using a calibrated pycnometer or a digital density meter at a controlled temperature (e.g., 20°C or 25°C). The mass of a known volume of the liquid is measured, and density is calculated as mass/volume.
- Refractive Index Measurement: The refractive index is measured using an Abbe refractometer at a specified temperature (typically 20°C) and wavelength (the sodium D-line, 589 nm). A drop of the sample is placed on the prism, and the reading is taken.[19]
- Optical Rotation Measurement: A polarimeter is used to measure the angle of rotation of plane-polarized light caused by the chiral molecules in the sample. The measurement is performed at a specific temperature and wavelength, and the specific rotation is calculated based on the observed rotation, path length, and sample concentration.[19]

Synthesis and Reaction Pathways

Citronellal is a central molecule in several important synthetic pathways, both for its own production and for its use as a starting material.

Workflow for the isolation and analysis of citronellal.

The chemical versatility of citronellal makes it a valuable intermediate. It can be synthesized from other terpenes and, in turn, converted into other high-value chemicals for various industries.

[Click to download full resolution via product page](#)

Key synthesis and reaction pathways involving citronellal.

Conclusion

Citronellal's distinct physical characteristics and chemical reactivity make it an indispensable compound in both academic research and industrial applications. Its role as a chiral building block and a precursor to high-demand products like menthol underscores its importance. A thorough understanding of its properties, guided by precise analytical methodologies, is essential for its effective utilization in drug development, fine chemical synthesis, and the formulation of consumer products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Citronellal [drugfuture.com]
- 3. Citronella oil CAS#: 8000-29-1 [m.chemicalbook.com]
- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 5. scispace.com [scispace.com]
- 6. CN115557832B - Synthesis method of citronellal - Google Patents [patents.google.com]
- 7. CAS 106-23-0: Citronellal | CymitQuimica [cymitquimica.com]
- 8. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. BreezeIPL | Products :: Citronellal [breezeipl.com]
- 10. CAS 5949-05-3: (S)-Citronellal | CymitQuimica [cymitquimica.com]
- 11. ScenTree - Citronellal (CAS N° 106-23-0) [scentree.co]
- 12. scent.vn [scent.vn]
- 13. Citronellal - Wikipedia [en.wikipedia.org]
- 14. Citronellal [webbook.nist.gov]
- 15. CITRONELLAL | TECHNICAL DATA [prodasynth.com]
- 16. Citronellal CAS#: 106-23-0 [m.chemicalbook.com]
- 17. citronellal, 106-23-0 [thegoodscentscompany.com]
- 18. chemtexusa.com [chemtexusa.com]
- 19. (S)-(-)-Citronellal 96 5949-05-3 [sigmaaldrich.com]
- 20. scitepress.org [scitepress.org]
- 21. CN102093182A - Method for efficiently preparing citronellal by oxidizing citronellol with air at normal temperature - Google Patents [patents.google.com]

- 22. Citronellol synthesis - chemicalbook [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. thaiscience.info [thaiscience.info]
- To cite this document: BenchChem. [Physical and chemical properties of citronellal]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12685837#physical-and-chemical-properties-of-citronellal\]](https://www.benchchem.com/product/b12685837#physical-and-chemical-properties-of-citronellal)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com